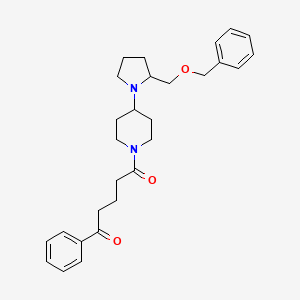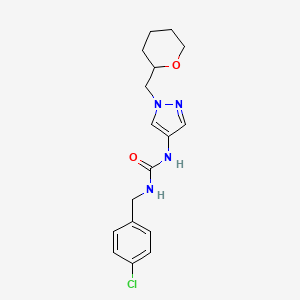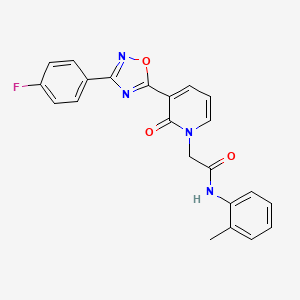![molecular formula C17H12N2O2S B2604121 2-(3-Hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866811-66-7](/img/structure/B2604121.png)
2-(3-Hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-Hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a complex organic molecule. It belongs to the class of compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . The compound features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a chromeno ring and a thione group .
Synthesis Analysis
The synthesis of such compounds often involves the formation of thiones via the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S) in tricyclic pyrimidinone systems . This process can be achieved using thionation agents like Lawesson’s reagent and phosphorus pentasulfide . The synthesis can be performed under combinatorial and parallel synthesis strategies, along with a one-pot reaction strategy .Molecular Structure Analysis
The molecular structure of this compound can be elucidated using various spectroscopic techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the number and type of atoms in the molecule, their connectivity, and the functional groups present .Chemical Reactions Analysis
The chemical reactions involving this compound could include various cyclization processes or domino reactions . For example, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular weight can be determined using high-resolution mass spectrometry (HRMS) . The compound’s melting point, solubility, and other physical properties can be determined using standard laboratory techniques .Scientific Research Applications
Anticancer Activity
A novel approach for the synthesis of 3,4-dihydropyrimidine-2(1H)-thiones, including derivatives related to 2-(3-Hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, was developed, showing significant in vitro anticancer activity against human cancer cell lines, especially breast cancer (MCF7). The method provides a complementary approach to Biginelli-type synthesis and highlights the potential of these compounds as scaffolds for further development in anticancer drug discovery (Sośnicki et al., 2014).
Antioxidant Properties
The ferrocene moiety, similar to structural components found in this compound derivatives, was found to significantly enhance the antioxidant capacity of dihydropyrimidines. This study demonstrates the role of functional groups in improving the antioxidant abilities of such compounds, which could be beneficial in designing new antioxidants with improved properties (Wang & Liu, 2014).
Antimicrobial Activity
The synthesis of 4-aryl-4,5-dihydro-1H-indeno[1,2-d]pyrimidines through Biginelli condensation revealed marked antibacterial properties. This research underlines the potential of dihydropyrimidine derivatives in the development of new antibacterial agents, suggesting the versatility of the core structure for various biological applications (Kaur et al., 2011).
Corrosion Inhibition
Pyrimidine-2-thione derivatives, structurally related to this compound, have been investigated as corrosion inhibitors for mild steel in acidic environments. The study highlights the potential industrial applications of these compounds in protecting metals against corrosion, demonstrating their multifaceted utility beyond biomedical research (Soltani et al., 2015).
Mechanism of Action
While the specific mechanism of action for this compound is not provided in the search results, pyrimidine-based small molecules are known to induce apoptosis while progressing via the cell cycle by inhibiting appropriate targets . They are used as chemotherapeutic agents and have shown anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective activities .
Future Directions
The compound and its derivatives could be further studied for their potential therapeutic applications. Given their diverse biological activities, these compounds could be explored as potential drugs for various diseases . Additionally, the synthesis methods could be optimized, and new synthetic routes could be explored .
properties
IUPAC Name |
2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-12-6-3-5-11(8-12)15-18-16-13(17(22)19-15)9-10-4-1-2-7-14(10)21-16/h1-8,20H,9H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMANWEYOKMGRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=S)N=C(N3)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2604038.png)



![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2604047.png)
![2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole](/img/structure/B2604048.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2604049.png)
![N-(1,3-benzothiazol-2-yl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2604050.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2604051.png)
![5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2604052.png)

![Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2604058.png)

